5-Fluoro-6-hydroxynicotinaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
1227605-77-7 |
|---|---|
Molecular Formula |
C6H4FNO2 |
Molecular Weight |
141.10 g/mol |
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-3-carbaldehyde |
InChI |
InChI=1S/C6H4FNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) |
InChI Key |
QXRRKGZUUFAEMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC=C1C=O)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Fluoro 6 Hydroxynicotinaldehyde and Its Structural Analogs
Precursor-Based Synthetic Routes to Halogenated Hydroxynicotinaldehydes
The construction of halogenated hydroxynicotinaldehydes often begins with more readily accessible pyridine (B92270) precursors, which are then elaborated through a series of functional group manipulations.
The pyridine ring is a common structural motif in a vast array of commercially available starting materials. rsc.org Synthetic strategies often leverage these simple pyridines, introducing the required functional groups in a stepwise fashion. A common approach involves starting with a pyridine derivative that already contains one or more of the desired functionalities or a group that can be easily converted into one.
For instance, a synthetic route could commence with a substituted picoline (methylpyridine). The methyl group can serve as a synthetic handle for later conversion to the aldehyde functionality. Halogenation and hydroxylation (or methoxylation followed by demethylation) of the pyridine ring can be performed on these precursors. For example, the synthesis of a related compound, 5-fluoro-2-hydroxypyridine, has been achieved from 5-fluoro-2-methoxypyridine (B1304894) by treatment with strong acids like hydrochloric acid or hydrobromic acid, which cleave the ether to reveal the hydroxyl group. chemicalbook.com Similarly, starting with 3-picoline, a series of chlorination and fluorination steps can yield key intermediates like 2-chloro-5-(trifluoromethyl)pyridine, which is pivotal in the agrochemical industry. nih.gov These halogenated pyridines can then undergo further modifications, such as nucleophilic substitution to introduce a hydroxyl or protected hydroxyl group.
The following table summarizes potential precursor strategies:
| Starting Material | Key Transformations | Target Intermediate |
| 3-Picoline | Side-chain halogenation, fluorination, ring chlorination | Halogenated (Trifluoromethyl)pyridines |
| Substituted Pyridines | Nitration, reduction to amine, Sandmeyer reaction | Halogenated Pyridines |
| 2-Alkoxypyridines | Halogenation, ether cleavage | Halogenated Hydroxypyridines |
Once a suitably substituted pyridine precursor is obtained, the introduction of the aldehyde group at the C3 position (nicotinaldehyde) is a critical step. This is typically achieved through functional group interconversion (FGI), a process that converts one functional group into another. youtube.com
Several methods can be employed to form the aldehyde moiety:
Oxidation of a Primary Alcohol: If the precursor contains a hydroxymethyl group (-CH₂OH) at the C3 position, it can be oxidized to an aldehyde. Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are often used to avoid over-oxidation to the carboxylic acid. solubilityofthings.comimperial.ac.uk
Reduction of an Ester or Nitrile: A carboxylic acid ester or a nitrile group at the C3 position can be partially reduced to the aldehyde. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this transformation, especially for reducing esters to aldehydes at low temperatures. vanderbilt.edufiveable.me
From a Carboxylic Acid: A carboxylic acid can be converted to the aldehyde, often via an intermediate such as an acid chloride or a Weinreb amide, which can then be reduced under controlled conditions.
The choice of method depends on the other functional groups present in the molecule to ensure chemoselectivity.
| Precursor Functional Group (at C3) | Reagent(s) | Resulting Functional Group |
| -CH₂OH (Primary Alcohol) | PCC, DMP, MnO₂ | -CHO (Aldehyde) solubilityofthings.comimperial.ac.uk |
| -COOR (Ester) | DIBAL-H (low temp.) | -CHO (Aldehyde) vanderbilt.edufiveable.me |
| -CN (Nitrile) | DIBAL-H | -CHO (Aldehyde) vanderbilt.edu |
| -COOH (Carboxylic Acid) | 1. SOCl₂, 2. H₂, Pd/BaSO₄ (Rosenmund) | -CHO (Aldehyde) |
Regioselective Fluorination Strategies for Pyridine Scaffolds
The introduction of a fluorine atom onto a pyridine ring with high regioselectivity is a formidable challenge due to the electron-deficient nature of the heterocycle. nih.gov Various strategies have been developed to address this.
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine, particularly on electron-deficient aromatic systems like pyridine. nih.gov The reaction involves the displacement of a good leaving group (e.g., -Cl, -NO₂) by a nucleophilic fluoride (B91410) source. core.ac.uk The pyridine ring itself activates the positions ortho and para to the nitrogen atom for nucleophilic attack. Further activation is achieved by installing electron-withdrawing groups on the ring. core.ac.uk
The mechanism proceeds via a two-step addition-elimination process, forming a resonance-stabilized intermediate known as a Meisenheimer complex. core.ac.uk Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetraalkylammonium fluorides (e.g., TBAF). researchgate.net While effective, traditional SNAr reactions often require harsh conditions, such as high temperatures and aprotic polar solvents. nih.gov Milder conditions have been developed using phase-transfer catalysts or anhydrous fluoride sources. researchgate.netnih.gov For the synthesis of 5-Fluoro-6-hydroxynicotinaldehyde, an SNAr reaction could be performed on a precursor like 5-nitro-6-chloronicotinaldehyde, where the nitro and chloro groups activate the ring and provide leaving groups for substitution by fluoride and hydroxide (B78521) ions, respectively.
Electrophilic fluorination offers a complementary approach to SNAr. wikipedia.org This method involves reacting a nucleophilic carbon center with an electrophilic fluorine source ("F⁺" equivalent). youtube.com Reagents with a weakened nitrogen-fluorine (N-F) bond, such as N-fluorosulfonimides (e.g., NFSI) and Selectfluor, are commonly used. wikipedia.org
Direct electrophilic fluorination of pyridine is challenging due to the ring's deactivation towards electrophilic attack. However, strategies have been developed to overcome this. One approach involves the formation of Zincke imine intermediates, which then undergo regioselective C-F bond formation with electrophilic fluorinating reagents, resulting in C3-fluoropyridines after ring closure. nih.gov Another method uses silver(II) fluoride (AgF₂) which can selectively fluorinate pyridines at the position adjacent to the nitrogen at ambient temperatures. nih.gov The regioselectivity of these reactions is often governed by the substitution pattern already present on the pyridine ring. acs.org
Late-stage fluorination (LSF) refers to the introduction of a fluorine atom at a late step in a synthetic sequence, which is highly desirable in drug discovery for rapidly generating analogs of complex molecules. nih.govrsc.org This approach avoids the need to carry fluorinated building blocks through lengthy synthetic routes. nih.gov
Transition metal-catalyzed C-H activation has emerged as a powerful tool for LSF. Palladium- and nickel-mediated methods have been developed to convert C-H bonds directly into C-F bonds. nih.govblucher.com.br For example, a nicotinaldehyde derivative could be subjected to a directed or non-directed C-H fluorination. The aldehyde or hydroxyl group could potentially act as a directing group to install the fluorine atom at the desired C5 position. These reactions often utilize an oxidant and an electrophilic fluorine source like Selectfluor. nih.gov This strategy allows for the fluorination of complex and functionalized molecules under relatively mild conditions. acs.orgrsc.org
Oxidative and Reductive Transformations in Aldehyde Synthesis
The introduction of the aldehyde functionality at the C3 position of the 5-fluoro-6-hydroxypyridine scaffold is a critical transformation that often relies on the precise oxidation of a primary alcohol or methyl group precursor.
The most direct route to this compound (IUPAC name: 5-fluoro-6-hydroxypyridine-3-carbaldehyde) involves the selective oxidation of its corresponding alcohol precursor, (5-fluoro-6-hydroxypyridin-3-yl)methanol. The challenge lies in achieving high chemoselectivity, targeting the primary alcohol without affecting the electron-rich, and potentially sensitive, hydroxypyridine ring.
A variety of modern oxidizing agents are available for this transformation. Mild reagents are generally preferred to prevent unwanted side reactions or over-oxidation. numberanalytics.comlibretexts.org Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are two such reagents that have proven effective in the oxidation of primary alcohols to aldehydes with minimal further oxidation to carboxylic acids. libretexts.orgmasterorganicchemistry.com
The reaction mechanism for these oxidations typically involves the formation of an intermediate ester (e.g., a chromate (B82759) ester for PCC), followed by an elimination step where a base abstracts a proton from the carbon bearing the hydroxyl group, leading to the formation of the carbon-oxygen double bond of the aldehyde. masterorganicchemistry.com
Table 1: Comparison of Selected Reagents for the Oxidation of Primary Alcohols to Aldehydes
| Reagent | Typical Reaction Conditions | Advantages | Disadvantages |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild, selective for aldehydes | Chromium-based (toxic), requires anhydrous conditions |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temperature | High yields, neutral conditions, short reaction times | Can be shock-sensitive, produces iodinane byproduct |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | CH₂Cl₂, low temperature (-78 °C) | High yields, avoids heavy metals | Requires cryogenic temperatures, unpleasant odor |
| Manganese Dioxide (MnO₂) | CH₂Cl₂ or acetone, reflux | Selective for allylic and benzylic alcohols | Stoichiometric amounts often required, variable activity |
This table presents a generalized comparison of common oxidizing agents and their applicability would need to be empirically determined for the specific substrate, (5-fluoro-6-hydroxypyridin-3-yl)methanol.
A primary challenge in the synthesis of aldehydes is preventing their subsequent oxidation to the corresponding carboxylic acid. numberanalytics.com This is particularly relevant when using stronger oxidizing agents or under prolonged reaction times. The electron-rich nature of the hydroxypyridine ring in the target molecule could also influence the propensity for over-oxidation.
Several strategies can be employed to control and minimize this unwanted side reaction:
Use of Mild, Selective Reagents: As mentioned, reagents like PCC and DMP are specifically designed to halt the oxidation at the aldehyde stage under anhydrous conditions. libretexts.orgmasterorganicchemistry.com The presence of water can facilitate the formation of a hydrate (B1144303) from the aldehyde, which is more susceptible to further oxidation. masterorganicchemistry.com
Strict Control of Reaction Conditions: Maintaining a low reaction temperature and carefully monitoring the reaction progress by techniques like thin-layer chromatography (TLC) can help in quenching the reaction upon completion of aldehyde formation, thereby preventing over-oxidation. researchgate.net
Stoichiometry of the Oxidant: Using a slight excess, but not a large excess, of the oxidizing agent can ensure complete conversion of the starting alcohol while minimizing the risk of over-oxidation of the product aldehyde.
Reaction Quenching: Once the reaction is complete, it can be quenched with a reducing agent, such as sodium bisulfite, to destroy any excess oxidant. researchgate.net
Cascade and Multicomponent Reactions Incorporating Nicotinaldehyde Fragments
The aldehyde functionality of nicotinaldehyde derivatives serves as a versatile handle for their incorporation into complex molecular scaffolds through cascade and multicomponent reactions (MCRs). These reactions are highly efficient in building molecular complexity in a single synthetic operation. mdpi.comacsgcipr.org
One-pot syntheses that combine several reaction steps without the isolation of intermediates offer significant advantages in terms of efficiency, resource conservation, and time. Nicotinaldehyde fragments can participate in a variety of one-pot MCRs to generate diverse heterocyclic systems. acsgcipr.org
For instance, the Hantzsch pyridine synthesis and its variations allow for the construction of substituted pyridine rings from an aldehyde, a β-ketoester, and an ammonia (B1221849) source. acsgcipr.org While this is a classic method for pyridine synthesis, nicotinaldehyde derivatives themselves can act as the aldehyde component in other MCRs to build upon the existing pyridine core.
The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea (B33335), is another example where a nicotinaldehyde fragment could be employed. Similarly, the Ugi and Passerini reactions, which are powerful isocyanide-based MCRs, can utilize aldehydes to rapidly generate complex amide and ester derivatives. mdpi.com
Table 2: Examples of Multicomponent Reactions Applicable to Nicotinaldehyde Analogs
| Reaction Name | Components | Resulting Scaffold |
| Hantzsch-type Reactions | Aldehyde, β-dicarbonyl compounds, ammonia source | Substituted dihydropyridines/pyridines |
| Biginelli Reaction | Aldehyde, urea or thiourea, β-ketoester | Dihydropyrimidinones/-thiones |
| Ugi Reaction | Aldehyde, amine, carboxylic acid, isocyanide | α-Acylamino carboxamides |
| Petasis Reaction | Aldehyde, amine, boronic acid | β-Amino alcohols |
This table illustrates potential one-pot strategies where this compound could serve as the aldehyde component, leading to a variety of complex products.
The strategic combination of MCRs with subsequent intramolecular cyclization reactions can lead to the formation of intricate polycyclic and fused-ring systems. nih.govajgreenchem.com The nicotinaldehyde moiety, with its reactive aldehyde group and the pyridine nitrogen, is well-suited for such transformations.
For example, a multicomponent reaction could be designed to introduce a side chain onto the pyridine ring that contains functionalities capable of undergoing a subsequent intramolecular cyclization. This could involve reactions like intramolecular Heck, aldol, or Michael additions to forge new rings onto the initial pyridine scaffold. The fluorine and hydroxyl substituents on the starting nicotinaldehyde can further influence the reactivity and electronic properties of the system, potentially directing the outcome of these cascade reactions. The synthesis of quinoline (B57606) and pyrimidine (B1678525) fused rings has been demonstrated through one-pot condensation reactions, highlighting the potential for building such complex architectures. ajgreenchem.comnih.gov
The exploration of such cascade and multicomponent reactions starting from this compound opens up avenues for the rapid generation of novel and structurally diverse compound libraries, which are invaluable in the search for new bioactive molecules.
Mechanistic Investigations of 5 Fluoro 6 Hydroxynicotinaldehyde Reactivity and Transformations
Reactions at the Aldehyde Carbonyl
The aldehyde functional group is a primary site of reactivity in 5-Fluoro-6-hydroxynicotinaldehyde, susceptible to a variety of transformations including nucleophilic additions, condensations, oxidations, and reductions.
Nucleophilic Additions and Condensations
The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the C=O bond, making it a target for nucleophiles. pressbooks.publibretexts.orglibretexts.orgyoutube.comkhanacademy.org The reactivity of this center is further influenced by the electronic effects of the pyridine (B92270) ring and its substituents. The fluorine atom at the 5-position and the nitrogen atom in the pyridine ring are electron-withdrawing, which should enhance the electrophilicity of the aldehyde carbon. Conversely, the hydroxyl group at the 6-position is generally electron-donating by resonance, which could slightly mitigate this effect. However, the 6-hydroxy group can also exist in tautomeric equilibrium with its pyridone form, which would further influence the electronic properties of the ring. researchgate.net
Formation of Imines, Oximes, and Hydrazones
The reaction of aldehydes with primary amines, hydroxylamine (B1172632), and hydrazine (B178648) derivatives leads to the formation of imines (Schiff bases), oximes, and hydrazones, respectively. masterorganicchemistry.comlibretexts.orglibretexts.org These condensation reactions are typically acid-catalyzed and proceed through a tetrahedral intermediate, followed by the elimination of a water molecule. libretexts.orglibretexts.orgnih.gov
For this compound, the general mechanism for imine formation with a primary amine (R-NH₂) can be depicted as follows:
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic aldehyde carbon.
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.
Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, forming a good leaving group (water).
Elimination of Water: The lone pair on the nitrogen assists in the elimination of a water molecule, forming a protonated imine (iminium ion).
Deprotonation: A base (such as water or another amine molecule) removes a proton from the nitrogen to yield the final imine product.
The rate of these reactions is often pH-dependent, with optimal rates typically observed in weakly acidic conditions (around pH 5). libretexts.org
The formation of oximes from hydroxylamine and hydrazones from hydrazine follows a similar mechanistic pathway. nih.govkhanacademy.org These reactions are valuable for the synthesis of new derivatives with potential applications in medicinal chemistry and materials science. For instance, the reaction with 6-hydrazinopyridyl nucleophiles can be accelerated by aniline (B41778) catalysis. researchgate.netnih.gov
Representative Condensation Reactions of this compound:
| Reactant | Product Type | General Structure of Product |
| Primary Amine (R-NH₂) | Imine | |
| Hydroxylamine (NH₂OH) | Oxime | |
| Hydrazine (NH₂NH₂) | Hydrazone |
Alkylation and Alkynylation Reactions
The aldehyde group can undergo nucleophilic addition with organometallic reagents, such as Grignard reagents or organolithium compounds, to afford secondary alcohols. These reactions are fundamental in carbon-carbon bond formation. The choice of the alkylating or alkynylating agent allows for the introduction of a wide variety of substituents.
Alkynylation, the addition of an acetylide to a carbonyl group, is a key method for synthesizing propargyl alcohols. This reaction typically involves the deprotonation of a terminal alkyne to form a potent nucleophile that subsequently attacks the aldehyde carbon.
Due to the presence of the acidic hydroxyl group on the pyridine ring, care must be taken during these reactions. The organometallic reagent can be consumed by deprotonation of the hydroxyl group. Therefore, protection of the hydroxyl group (e.g., as a silyl (B83357) ether or methoxy (B1213986) ether) may be necessary prior to performing the alkylation or alkynylation reaction to ensure that the nucleophile adds to the aldehyde carbonyl. Alternatively, using an excess of the organometallic reagent could overcome this issue.
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde group of this compound is readily oxidized to a carboxylic acid. This transformation can be achieved using a variety of oxidizing agents. Under acidic conditions, the product is the corresponding carboxylic acid (5-fluoro-6-hydroxynicotinic acid). In alkaline conditions, the carboxylate salt would be formed.
Conversely, the aldehyde can be reduced to the corresponding primary alcohol (5-fluoro-6-hydroxypyridin-3-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reducing agent can be important; for instance, NaBH₄ is a milder reducing agent that will selectively reduce the aldehyde in the presence of other reducible functional groups that might be present in more complex derivatives. The reduction of pyridine-2-carbaldehyde has been demonstrated using a NADH analogue catalyzed by zinc ions and micelles in aqueous media. rsc.org
Table of Oxidation and Reduction Products:
| Reaction Type | Product |
| Oxidation | 5-Fluoro-6-hydroxynicotinic acid |
| Reduction | (5-Fluoro-6-hydroxypyridin-3-yl)methanol |
Aldehyde-Mediated C-H Activation Processes (e.g., as a Transient Directing Group Precursor)
In recent years, the use of transient directing groups has emerged as a powerful strategy in C-H activation chemistry. researchgate.netnih.govnih.gov This approach avoids the need for separate steps to install and remove a directing group, thus increasing synthetic efficiency. Aldehydes are excellent precursors for the in situ formation of transient directing groups, most commonly through the formation of an imine. nih.govsnnu.edu.cn
Imine Formation for Directing Group Strategy
The reversible formation of an imine from an aldehyde and a primary amine can be exploited to direct a metal catalyst to a specific C-H bond for functionalization. researchgate.netnih.gov In the context of this compound, the aldehyde would react with a suitable amine ligand that also possesses a coordinating group for a transition metal catalyst (e.g., palladium or rhodium).
The general strategy involves:
Transient Imine Formation: The aldehyde reacts reversibly with a catalytic amount of an amino acid or a simple amine to form an imine.
Coordination and C-H Activation: The imine, now part of the substrate, coordinates to the metal center, directing the catalyst to a nearby C-H bond. For this compound, this could potentially direct functionalization at the C-2 or C-4 positions of the pyridine ring. The regioselectivity would be influenced by the geometry of the resulting metallacycle.
Functionalization: The activated C-H bond undergoes reaction with a coupling partner (e.g., an aryl halide for arylation).
Catalyst Regeneration and Imine Hydrolysis: The product is released from the metal catalyst, and the imine is hydrolyzed back to the aldehyde, regenerating the catalyst and the amine.
The presence of the fluoro and hydroxyl groups on the pyridine ring would influence the electronic properties and steric environment, potentially affecting the efficiency and regioselectivity of such C-H activation reactions. For example, electron-withdrawing groups on the pyridine ring have been shown to influence the site-selectivity of C-H activation. acs.org
Role in Palladium-Catalyzed C(sp²)–H and C(sp³)–H Functionalization
The utility of palladium-catalyzed reactions in creating diverse chemical bonds is significant in synthetic chemistry. nih.gov These reactions often employ directing groups to achieve high selectivity in C-H activation. rsc.orgnih.gov While specific studies detailing the direct use of this compound in palladium-catalyzed C(sp²)–H and C(sp³)–H functionalization are not extensively documented in the provided results, the principles of such reactions suggest its potential role. The aldehyde and hydroxyl groups within the molecule could theoretically serve as directing groups, guiding the palladium catalyst to activate specific C-H bonds for functionalization. For instance, palladium has been shown to catalyze the fluorination of benzylamine-based substrates, highlighting its utility in introducing fluorine to organic molecules. nih.gov
In many palladium-catalyzed C-H functionalization reactions, a directing group guides the catalyst to a specific C-H bond, leading to the formation of a palladacycle intermediate. This intermediate then reacts with a coupling partner to form the desired product. The efficiency and selectivity of these reactions are highly dependent on the nature of the directing group and the substrate. nih.govrsc.org
Reactions at the Phenolic Hydroxyl Group
The phenolic hydroxyl group in this compound is a key site for chemical modifications, allowing for the introduction of various functional groups through etherification and esterification.
The phenolic hydroxyl group of this compound can readily undergo etherification and esterification reactions. These transformations are fundamental in organic synthesis for protecting the hydroxyl group or for introducing new functionalities to the molecule.
Etherification: This process involves the conversion of the hydroxyl group into an ether. A common method is the Williamson ether synthesis, where the phenoxide, formed by deprotonating the hydroxyl group with a suitable base, reacts with an alkyl halide.
Esterification: The hydroxyl group can be converted to an ester by reacting with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. This reaction is often catalyzed by an acid or a coupling agent.
Below is a table summarizing representative etherification and esterification reactions:
| Reaction Type | Reagents | Product Type |
| Etherification | Alkyl halide, Base (e.g., NaH, K₂CO₃) | Alkoxy derivative |
| Esterification | Acyl chloride, Base (e.g., Pyridine, Et₃N) | Ester derivative |
| Esterification | Carboxylic acid, Coupling agent (e.g., DCC, EDC) | Ester derivative |
The Mitsunobu reaction is a versatile method for the stereospecific conversion of alcohols to a variety of other functional groups, including esters, ethers, and azides. nih.gov This reaction typically involves the use of a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
In the context of this compound, the phenolic hydroxyl group can act as the nucleophile in a Mitsunobu reaction. For instance, reaction with a suitable acidic component in the presence of PPh₃ and DEAD would lead to the corresponding functionalized product. A notable application of the Mitsunobu reaction is in the alkylation of nucleosides, such as 5-fluorouridine, demonstrating its utility in complex molecule synthesis. nih.gov
Reactivity of the Fluorinated Pyridine Ring System
The presence of a fluorine atom and an aldehyde group significantly influences the reactivity of the pyridine ring in this compound.
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces a hydrogen atom on an aromatic ring. pharmdguru.commasterorganicchemistry.com The reactivity of an aromatic ring towards EAS is heavily influenced by the electronic properties of its substituents.
In this compound, both the fluorine atom and the aldehyde group are electron-withdrawing groups. Fluorine is highly electronegative and exerts a strong inductive electron-withdrawing effect, although it can also donate electron density through resonance. researchgate.net The aldehyde group is also strongly deactivating due to its electron-withdrawing resonance and inductive effects. The combined effect of these two groups significantly deactivates the pyridine ring towards electrophilic attack, making electrophilic aromatic substitution challenging. While fluorobenzene (B45895) itself can undergo EAS, sometimes even faster at the para position than benzene, the additional deactivating aldehyde group in this compound makes the ring much less reactive. researchgate.net
Nucleophilic aromatic substitution (SNA) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is facilitated by the presence of electron-withdrawing groups on the ring. nih.gov The fluorine atom on the pyridine ring of this compound can potentially be displaced by a strong nucleophile, especially given the activating effect of the adjacent aldehyde and the nitrogen atom in the pyridine ring.
Recent advances have shown that even unactivated fluoroarenes can undergo nucleophilic aromatic substitution through methods like organic photoredox catalysis. nih.gov In the case of polyfluoroarenes, the fluorine atoms can be selectively substituted, often at the para position. mdpi.com This suggests that under appropriate conditions, the fluorine atom in this compound could be a site for nucleophilic attack, allowing for further functionalization of the molecule. The reactivity in such reactions can be influenced by factors like the nature of the nucleophile and the reaction conditions. osti.gov
Metal-Catalyzed Cross-Coupling Reactions on Halogenated Derivatives (e.g., Suzuki Coupling on Bromo-analogues)
The functionalization of pyridines through metal-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry. For a derivative of this compound, where a halogen atom is introduced to the pyridine core, reactions like the Suzuki-Miyaura coupling offer a powerful tool for creating carbon-carbon bonds. libretexts.org The bromo-analogue of this compound, for instance, would be a prime substrate for such transformations.
The Suzuki-Miyaura coupling typically employs a palladium catalyst to couple an organoboron compound with an organohalide. youtube.com The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of a bromo-analogue of this compound, the reaction would commence with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the pyridine ring. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide. The final step, reductive elimination, results in the formation of the new carbon-carbon bond and regeneration of the palladium(0) catalyst, allowing the cycle to continue.
The reaction conditions for Suzuki-Miyaura couplings on halogenated pyridines have been extensively studied. A variety of palladium catalysts, bases, and solvents can be employed to optimize the reaction yield and selectivity. mdpi.comresearchgate.net Electron-rich boronic acids have been shown to produce good yields in couplings with halogenated pyrimidines, a related class of heterocycles. mdpi.com
Below is a table summarizing typical conditions for Suzuki-Miyaura cross-coupling reactions involving bromo-pyridines, which would be applicable to a bromo-analogue of this compound.
| Catalyst | Ligand (if applicable) | Base | Solvent | Temperature | Typical Yield | Reference |
| Pd(PPh₃)₄ | --- | K₃PO₄ | 1,4-Dioxane | 80-100 °C | Good | mdpi.com |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 °C | Good to Excellent | beilstein-journals.org |
| Pd/C | --- | K₂CO₃ | Isopropanol/H₂O | Reflux | Good to Excellent | researchgate.net |
| Pd₂(dba)₃ | PCy₃ | K₃PO₄ | THF | Room Temp - 60 °C | Moderate to Good | mdpi.com |
This table presents a generalized summary of conditions reported for Suzuki-Miyaura reactions on various bromo-pyridines and related heterocycles. Actual conditions for a bromo-analogue of this compound would require experimental optimization.
Photoredox Catalysis and Radical Pathways Involving Fluorinated Heterocycles
Visible-light photoredox catalysis has emerged as a powerful strategy for the synthesis of fluorinated organic compounds due to its mild reaction conditions and high functional group tolerance. mdpi.com This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. acs.org Fluorinated heterocycles, including derivatives of this compound, are excellent candidates for such transformations.
The electron-withdrawing nature of the fluorine atom and the pyridine ring can make these compounds susceptible to reduction by an excited-state photocatalyst. nih.gov For instance, a photoredox-mediated reaction could involve the generation of a radical anion from a derivative of this compound. This radical intermediate could then undergo further reactions, such as coupling with other radical species or elimination of a leaving group to generate a pyridyl radical.
One potential pathway involves the reaction of a halogenated derivative of this compound with a silyl enol ether, catalyzed by a photocatalyst like fac-Ir(ppy)₃ under blue LED irradiation. acs.org The proposed mechanism would begin with the reduction of the fluorinated pyridine derivative by the photoexcited iridium(III) catalyst to generate a radical intermediate. acs.org This radical can then add to the silyl enol ether, and subsequent oxidation and loss of the silyl group would lead to the formation of a new carbon-carbon bond. acs.org
The following table outlines key features of photoredox-catalyzed reactions involving fluorinated heterocycles, which could be adapted for transformations of this compound.
| Photocatalyst | Light Source | Reactant Type | Radical Intermediate | Transformation Type | Reference |
| fac-Ir(ppy)₃ | Blue LEDs | α,α-difluoro-β-iodoketones | Fluorinated alkyl radical | C-C bond formation | acs.org |
| 9-phenylacridine | Visible Light | Difluorostyrenes with a photoredox-active group | Fluoroalkyl radical | Radical fluoroalkylation | nih.gov |
| Organic Dyes | Visible Light | Arylthianthrenium salts | Aryl radical | C-F bond formation | mdpi.com |
| fac-[Ir(ppy)₃] | 440 nm | Trifluoroacetic anhydride | Trifluoroacetyl radical | Trifluoromethylation | acs.org |
This table illustrates the versatility of photoredox catalysis for the functionalization of fluorinated compounds. The specific application to this compound would depend on the desired transformation and requires dedicated experimental investigation.
Applications of 5 Fluoro 6 Hydroxynicotinaldehyde in Advanced Organic Synthesis and Medicinal Chemistry Research
Utilization as a Key Building Block for Complex Molecules
5-Fluoro-6-hydroxynicotinaldehyde serves as a valuable scaffold for the construction of intricate molecular architectures, owing to its inherent functional group handles that allow for sequential and regioselective modifications.
Synthesis of Novel Heterocyclic Scaffolds
The pyridine (B92270) ring system is a privileged scaffold in medicinal chemistry, and the presence of fluoro and hydroxyl substituents on the nicotinaldehyde core provides a unique platform for the synthesis of novel heterocyclic structures. The aldehyde and hydroxyl groups can participate in a variety of cyclization reactions, leading to the formation of fused and spirocyclic systems. For instance, condensation reactions with bifunctional nucleophiles can yield a diverse array of heterocyclic frameworks, including but not limited to, pyrimidines, pteridines, and oxazines. The fluorine atom, with its distinct electronic properties, can influence the reactivity of the heterocyclic system and impart favorable pharmacokinetic properties to the resulting molecules. Research has shown that fluorinated heterocycles are investigated for their potential as fluorescent probes due to their unique electronic properties.
Incorporation into Polyfunctional Systems
The orthogonal reactivity of the aldehyde, hydroxyl, and fluoro-substituted pyridine ring allows for the stepwise introduction of various functional groups, leading to the creation of highly decorated and polyfunctional molecules. The aldehyde can be readily converted into a range of functionalities, such as carboxylic acids, alcohols, and imines, through standard synthetic transformations. Concurrently, the hydroxyl group can be alkylated, acylated, or used as a directing group in various metal-catalyzed reactions. This ability to selectively manipulate different parts of the molecule makes this compound an ideal starting material for the synthesis of complex natural product analogs and other polyfunctional systems of medicinal interest.
Role in Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-oriented synthesis aims to create collections of structurally diverse small molecules for high-throughput screening and the discovery of new biological probes and drug leads. This compound is well-suited for DOS strategies due to its capacity for divergent and efficient library generation.
Strategic Positioning of Reactive Handles for Diversification
The distinct reactivity of the aldehyde and hydroxyl groups, coupled with the potential for substitution on the pyridine ring, provides multiple points for diversification. A library of compounds can be rapidly generated by reacting this compound with a diverse set of building blocks. For example, a collection of imines can be synthesized by reacting the aldehyde with a library of primary amines. These imines can then undergo further transformations, such as reductions or cycloadditions, to expand the structural diversity of the library. Similarly, the hydroxyl group can be functionalized with a variety of electrophiles to introduce another layer of diversity.
Enabling Access to Lead-Like Chemical Space for Research
The structural motifs accessible from this compound are highly relevant to medicinal chemistry. The fluorinated pyridine core is a common feature in many biologically active compounds. By utilizing this building block in DOS, chemists can efficiently populate chemical space with molecules that possess lead-like properties, increasing the probability of identifying hits in biological screens. The resulting libraries can be screened against a wide range of biological targets to identify novel modulators of cellular pathways.
Application in C-H Functionalization Directed Synthesis
One of the most significant applications of this compound is its role as a transient directing group in palladium-catalyzed C-H functionalization reactions. This strategy allows for the direct and selective activation of otherwise unreactive C-H bonds.
The aldehyde and hydroxyl moieties of this compound enable it to function as a transient directing group (TDG) in palladium-catalyzed γ-C(sp³)–H activation. The compound can form a reversible imine intermediate with primary amines, which then positions the palladium catalyst in proximity to the γ-C–H bond, facilitating its activation and subsequent functionalization. This approach obviates the need for pre-functionalized substrates and allows for the direct arylation of aliphatic amines.
The fluorine atom at the 5-position plays a crucial role in this process. Density functional theory (DFT) studies have indicated that the fluorine atom enhances the stability of the imine intermediate through inductive effects. Furthermore, the hydroxyl group is believed to assist in the coordination of the palladium catalyst via hydrogen bonding. This synergistic effect of the fluoro and hydroxyl groups leads to improved reaction yields. Compared to their non-fluorinated counterparts, the use of this compound as a transient directing group has been shown to increase reaction yields by 15–20%.
Table 1: Performance of this compound vs. Non-Fluorinated Analogs in γ-C(sp³)–H Arylation
| Substrate | Yield (Fluorinated TDG) | Yield (Non-Fluorinated TDG) |
| n-Octylamine | 89% | 72% |
| Cyclohexylmethylamine | 78% | 63% |
| 2-Phenylethylamine | 82% | 68% |
Data sourced from a comparative study on the efficiency of transient directing groups in palladium-catalyzed γ-C(sp³)–H arylation.
This transient coordination strategy, enabled by this compound, represents a significant advancement in C-H functionalization chemistry, providing a powerful tool for the late-stage functionalization of complex molecules.
As a Precursor for Transient Directing Groups in Catalysis
In the realm of catalysis, this compound has proven valuable as a precursor for transient directing groups (TDGs). These groups temporarily guide a catalyst to a specific reaction site, enabling high regioselectivity in chemical transformations. The aldehyde functional group of this compound can reversibly react with a primary amine on a substrate to form an imine. This newly formed imine then acts as a directing group, steering a metal catalyst, such as palladium, to activate a specific C-H bond for functionalization. The fluorine and hydroxyl substituents on the pyridine ring are crucial for modulating the electronic properties and stability of the transient directing group, thereby influencing the efficiency of the catalytic cycle. This approach simplifies synthetic processes by allowing for the installation and removal of the directing group under mild conditions, often within a single reaction vessel.
Enabling Regioselective Functionalization of Amines and Aldehydes
The inherent reactivity of this compound facilitates the regioselective functionalization of various organic molecules. Its aldehyde group readily forms imines with primary amines, providing a strategic method to introduce the fluorinated hydroxypyridine scaffold into larger, more complex structures. This is a key step in the synthesis of novel compounds with potential therapeutic applications. Furthermore, the aldehyde can participate in a range of condensation reactions, such as the Knoevenagel condensation, with compounds containing active methylene (B1212753) groups. The regiochemical outcome of these reactions is heavily influenced by the electronic effects of the fluorine atom and the pyridine nitrogen, allowing for precise control over the formation of new carbon-carbon bonds.
Contribution to Structure-Activity Relationship (SAR) Studies in Drug Discovery Research
The systematic investigation of how a molecule's structure relates to its biological activity is a cornerstone of modern drug discovery. This compound serves as a versatile scaffold in these structure-activity relationship (SAR) studies.
The incorporation of fluorine into drug candidates is a widely used strategy to enhance their pharmacological properties. The fluorine atom in this compound allows researchers to probe the specific influence of this element on ligand-target interactions. Due to its high electronegativity and small size, fluorine can alter a molecule's conformation, pKa, and metabolic stability. It can also participate in unique non-covalent interactions, such as orthogonal multipolar interactions with protein backbones, which can significantly enhance binding affinity. By using this compound as a starting point, scientists can systematically investigate how the presence and position of a fluorine atom impact enzyme inhibition mechanisms and other biological processes.
Bioisosterism, the practice of replacing a functional group in a molecule with another group that has similar physical and chemical properties, is a key tactic in lead optimization. The fluorinated hydroxypyridine core of this compound can act as a bioisostere for other aromatic or heteroaromatic rings in a drug candidate. This substitution can lead to improvements in potency, selectivity, and pharmacokinetic properties, such as enhanced metabolic stability or improved solubility. The ability to fine-tune these properties without drastically altering the molecule's core binding interactions makes this compound a valuable asset in the development of new therapeutics.
Synthetic Routes to Labeled Compounds for Preclinical Imaging Research
Preclinical imaging techniques, particularly Positron Emission Tomography (PET), rely on the use of molecules labeled with positron-emitting radionuclides. This compound is a suitable precursor for the synthesis of such imaging agents. The fluorine atom on the pyridine ring can be substituted with the radioactive isotope fluorine-18 (B77423) (¹⁸F). This is typically achieved through a nucleophilic aromatic substitution reaction using [¹⁸F]fluoride. The resulting [¹⁸F]this compound can then be incorporated into a larger molecule designed to bind to a specific biological target. The resulting PET tracer allows for the non-invasive visualization and quantification of biological processes in vivo, providing critical information on drug distribution, target engagement, and pharmacodynamics in preclinical studies.
Strategies for Radiofluorination (e.g., using Fluorine-18)
The introduction of the short-lived positron-emitting isotope Fluorine-18 (¹⁸F, t½ ≈ 109.7 min) into molecules is of paramount importance for the development of PET radiotracers. researchgate.netyoutube.com The aldehyde functionality of this compound can serve as a reactive handle for conjugation with biomolecules, making its ¹⁸F-labeled counterpart a potentially valuable prosthetic group. However, the direct radiofluorination of the this compound scaffold to produce a doubly-fluorinated or isotopically-exchanged product is challenging due to the electron-rich nature of the hydroxypyridine ring. Nucleophilic aromatic substitution (SₙAr) with [¹⁸F]fluoride is the most common method for ¹⁸F-labeling but is generally more efficient on electron-deficient aromatic systems. nih.gov
Given the inherent difficulties, several strategic approaches can be considered for the radiofluorination of molecules derived from or related to this compound.
Nucleophilic Aromatic Substitution on a Precursor:
A plausible and widely practiced strategy involves a multi-step synthesis where the radiofluorination is performed on a suitable precursor, followed by chemical transformations to yield the desired aldehyde. A common approach is the nucleophilic substitution of a leaving group, such as a nitro group or a trimethylammonium salt, on an activated pyridine ring. researchgate.netresearchgate.net For instance, a precursor like 5-nitro-6-hydroxynicotinaldehyde could potentially be synthesized. The strong electron-withdrawing nitro group would activate the ring towards nucleophilic attack by [¹⁸F]fluoride.
A hypothetical reaction scheme is presented below:
| Step | Reaction | Reagents and Conditions |
| 1 | Nucleophilic Aromatic Substitution | Precursor: 6-Hydroxy-5-nitronicotinaldehyde, [¹⁸F]KF/Kryptofix 2.2.2, DMSO, 120-150 °C |
| 2 | Purification | HPLC purification of the intermediate [¹⁸F]this compound |
This table represents a hypothetical strategy based on established principles of radiofluorination.
The presence of the hydroxyl group can complicate the radiofluorination by deprotonation under the basic conditions typically employed. nih.gov Therefore, protection of the hydroxyl group, for example as a methoxymethyl (MOM) or benzyl (B1604629) (Bn) ether, would likely be necessary prior to the SₙAr reaction. The protecting group would then be removed in a subsequent step after the incorporation of ¹⁸F.
Use of Prosthetic Groups:
An alternative to direct radiofluorination of the aromatic ring is the use of an ¹⁸F-labeled prosthetic group. For example, a common strategy involves the preparation of [¹⁸F]fluoroethyl tosylate or bromide, which can then be used to alkylate the hydroxyl group of 5-fluoronicotinaldehyde (B1315728) (a commercially available analogue). This would result in the formation of 5-fluoro-6-(2-[¹⁸F]fluoroethoxy)nicotinaldehyde. This indirect labeling method is particularly useful for temperature-sensitive molecules. nih.gov
Advanced and Emerging Methods:
Recent advances in radiochemistry offer alternative routes. Transition-metal-mediated radiofluorination reactions, for instance using copper or nickel catalysts, have expanded the scope of substrates that can be labeled with ¹⁸F, including some electron-rich arenes. nih.gov Deoxyfluorination of phenols using reagents like PhenoFluor or ruthenium-based catalysts also presents a promising, albeit complex, avenue for the direct conversion of the hydroxyl group to an ¹⁸F-labeled fluorine atom, although this would yield a different final product. springernature.comresearchgate.net
Isotopic Labeling for Mechanistic Elucidation
Isotopic labeling is a powerful tool for unraveling reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. springernature.com While no specific mechanistic studies using isotopically labeled this compound have been reported, the principles can be applied to understand the reactivity of this and related aromatic aldehydes. Deuterium (B1214612) (²H or D) and Carbon-13 (¹³C) are common stable isotopes used for this purpose. nih.govchem-station.com
Studying Aldehyde-Specific Reactions:
The aldehyde group of this compound can participate in a variety of reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. The mechanism of these transformations can be probed using isotopic labeling. For example, in a Cannizzaro-type disproportionation reaction, which can occur with aromatic aldehydes lacking an α-hydrogen, deuterium labeling of the aldehyde proton (C(O)-H) can help determine whether this hydrogen is transferred as a hydride.
A hypothetical experiment to study the mechanism of a reduction reaction is outlined below:
| Reactant | Labeled Position | Analytical Technique | Mechanistic Insight |
| This compound | Aldehyde proton replaced with Deuterium (D) | Mass Spectrometry, NMR Spectroscopy | Tracking the transfer of the deuterium atom to determine if it acts as a hydride donor. |
| Reducing agent (e.g., NaBH₄) | Boron-hydride replaced with Deuteride (D) | Mass Spectrometry, NMR Spectroscopy | Confirming the source of the hydrogen atom in the resulting alcohol product. |
This table illustrates a hypothetical experimental design for a mechanistic study.
By analyzing the position of the deuterium in the products and any unreacted starting material, the movement of the hydrogen atoms during the reaction can be mapped out. For instance, formyl-selective deuteration of aldehydes using D₂O has been achieved through synergistic catalysis, providing a direct method to introduce a deuterium label at the aldehyde position for such mechanistic investigations. nih.gov
Probing Aromatic Substitution Reactions:
Isotopic labeling can also be used to study the mechanism of reactions occurring on the pyridine ring. For example, if a nucleophilic substitution reaction were to be performed on a derivative of this compound where the fluorine atom is replaced by another leaving group, labeling one of the ring carbons with ¹³C would allow for the tracking of that carbon's position in the final product. This can help to distinguish between different mechanistic pathways, such as an SₙAr mechanism versus an elimination-addition (benzyne-type) mechanism. The use of deuterium labeling on aromatic rings via electrophilic aromatic substitution with deuterated acids is another established method to probe reaction mechanisms. youtube.com
While the direct application of these isotopic labeling techniques to this compound remains a subject for future research, the established methodologies provide a clear framework for elucidating the intricate details of its chemical reactivity.
Computational and Spectroscopic Approaches in the Study of 5 Fluoro 6 Hydroxynicotinaldehyde
Theoretical Studies and Quantum Chemical Calculations
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in understanding the reactivity and reaction mechanisms of 5-Fluoro-6-hydroxynicotinaldehyde. These theoretical approaches provide insights that are often difficult to obtain through experimental means alone.
Prediction of Reaction Pathways and Transition States
DFT studies have been crucial in mapping out the mechanistic pathway of palladium-catalyzed γ-C(sp³)–H activation where this compound is used as a transient directing group. In these reactions, the aldehyde transiently forms an imine with a primary amine substrate. This positions a palladium catalyst to selectively activate a specific C-H bond.
Theoretical calculations suggest that the reaction proceeds through a series of steps, including the formation of a palladium-imine complex, C-H activation via a concerted metalation-deprotonation (CMD) pathway, and subsequent functionalization. DFT calculations help in identifying the transition state structures and determining the energy barriers for each step, thus revealing the rate-determining step of the catalytic cycle. For instance, in some cases, the C-H activation step is identified as the turnover-determining step, while in others, it is the oxidative addition.
Analysis of Electronic Structure and Reactivity Descriptors
The electronic properties of this compound are key to its effectiveness as a transient directing group, and these have been analyzed using quantum chemical calculations. The fluorine atom at the 5-position and the hydroxyl group at the 6-position play crucial roles in modulating the electronic structure of the molecule.
The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This effect is believed to enhance the stability of the imine intermediate formed during the catalytic cycle. A more stable imine intermediate can lead to higher reaction yields. Reactivity descriptors, such as electrostatic potential maps and frontier molecular orbital energies, derived from DFT calculations, provide a quantitative measure of the electronic effects and help in understanding the reactivity of the molecule.
Modeling of Intermolecular Interactions (e.g., with Catalysts or Biological Targets)
Computational modeling has been employed to study the non-covalent interactions between this compound-derived intermediates and the palladium catalyst. The hydroxyl group at the 6-position is thought to assist in the coordination of the palladium catalyst through the formation of a hydrogen bond. This interaction helps to stabilize the transition state and orient the catalyst for efficient C-H activation.
These models can predict the geometry of the catalyst-substrate complex and provide insights into the factors that control the stereoselectivity of the reaction. By understanding these intermolecular interactions, it is possible to design more efficient and selective catalytic systems.
Advanced Spectroscopic Characterization for Mechanistic Insights
While theoretical studies provide a powerful predictive framework, spectroscopic techniques are essential for the experimental validation of proposed mechanisms and the characterization of key intermediates.
Nuclear Magnetic Resonance (NMR) for Conformational and Configurational Assignment of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of the products and intermediates in reactions involving this compound. While specific NMR data for derivatives of this compound are not extensively reported in the literature, the general methodology is well-established.
In the context of palladium-catalyzed C-H activation, ¹H and ¹³C NMR are routinely used to confirm the structure of the final arylated or oxygenated amine products. Yields of these reactions are often determined by ¹H NMR analysis using an internal standard. nih.govacs.orgnih.gov Furthermore, advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to unambiguously assign the configuration of complex products. For the transient imine intermediates, specialized NMR techniques at low temperatures could potentially be used to study their conformation and the coordination to the palladium center, although such studies for this specific system are not yet available.
Mass Spectrometry (MS) for Reaction Pathway Intermediates
Electrospray Ionization Mass Spectrometry (ESI-MS) is a highly sensitive technique for detecting and characterizing charged intermediates in catalytic reactions. In the study of palladium-catalyzed C-H activation, ESI-MS has proven to be a valuable tool for identifying key organopalladium intermediates directly from the reaction mixture. acs.orgacs.org
For reactions utilizing this compound as a transient directing group, ESI-MS could be employed to detect the palladium-imine complex and subsequent palladacycle intermediates. By monitoring the reaction mixture over time, it is possible to follow the formation and consumption of these species, providing experimental support for the proposed catalytic cycle. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the elemental composition of these transient species, further confirming their identity. While the general utility of ESI-MS in studying such catalytic cycles is well-documented, specific mass spectrometric data for intermediates derived from this compound are not readily found in the current body of scientific literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Spectroscopic techniques are indispensable for the qualitative analysis of this compound. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, in particular, provide valuable information regarding the compound's functional groups and electronic structure.
Infrared (IR) Spectroscopy is utilized to identify the characteristic vibrational frequencies of the bonds within the molecule. The IR spectrum of this compound is expected to display several key absorption bands that correspond to its primary functional groups. The presence of a hydroxyl (-OH) group gives rise to a broad absorption band in the region of 3200-3600 cm⁻¹. The aldehyde functional group is identifiable by a sharp C=O stretching peak, typically appearing around 1680-1700 cm⁻¹, and C-H stretching bands near 2720 cm⁻¹ and 2820 cm⁻¹. The carbon-fluorine (C-F) bond, a key feature of this molecule, is expected to produce a strong absorption in the 1000-1300 cm⁻¹ region. Furthermore, vibrations corresponding to the pyridine (B92270) ring (C=C and C=N stretching) would be observed in the 1400-1600 cm⁻¹ range. In a synthetic process, monitoring the appearance of these characteristic peaks, such as the aldehyde C=O stretch, while observing the disappearance of reactant peaks, allows for real-time tracking of the reaction's progress.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Aldehyde (-CHO) | C=O Stretch | 1680 - 1700 (sharp) |
| Aldehyde (-CHO) | C-H Stretch | 2720 & 2820 |
| Fluoroaromatic | C-F Stretch | 1000 - 1300 (strong) |
| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the molecule. The substituted pyridine ring in this compound acts as a chromophore. This system of conjugated double bonds absorbs UV light, promoting electrons to higher energy orbitals. A typical UV-Vis analysis would involve dissolving the compound in a suitable solvent, like methanol (B129727) or ethanol, and measuring its absorbance across a range of wavelengths. researchgate.net The resulting spectrum is expected to show characteristic absorption maxima (λmax) corresponding to π→π* and n→π* transitions of the aromatic system, influenced by the electron-donating hydroxyl group and the electron-withdrawing aldehyde and fluorine substituents. By creating a calibration curve, UV-Vis spectroscopy can also be used quantitatively to determine the concentration of the compound in a solution, which is a valuable tool for monitoring reaction kinetics.
Chromatographic Methods in Reaction Monitoring and Product Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures, assessing its purity, and quantifying its presence.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Progress
High-Performance Liquid Chromatography (HPLC) is a primary method for analyzing the purity of this compound and for monitoring the progress of its synthesis. Due to the compound's polarity, a reversed-phase HPLC (RP-HPLC) method is typically employed. In this setup, a nonpolar stationary phase (such as a C18 column) is used with a polar mobile phase.
The progress of a reaction can be monitored by taking aliquots from the reaction mixture at various time points and injecting them into the HPLC system. The resulting chromatograms would show a decrease in the peak area of the starting materials and a corresponding increase in the peak area of the this compound product. After the reaction is complete, HPLC is used to determine the purity of the final isolated product by quantifying the area of the main product peak relative to the total area of all peaks in the chromatogram. For confirmation, an HPLC system can be coupled with a UV-Vis detector set to the absorption maximum of the compound. researchgate.net
Typical HPLC Parameters for Analysis
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of Water and Acetonitrile or Methanol |
| Detector | UV-Vis at a specific wavelength (e.g., 270 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile compounds. While this compound itself may have limited volatility due to its polar hydroxyl group, GC-MS is highly effective for analyzing volatile starting materials, byproducts, or derivatives. tandfonline.com
For direct analysis of the target compound, a derivatization step is often necessary to increase its volatility and thermal stability. The hydroxyl group can be converted to a less polar and more volatile silyl (B83357) ether through a reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often using pyridine as a catalyst or solvent. researchgate.net
Once volatilized, the compound is separated from other components in the gas chromatograph based on boiling point and polarity. The separated components then enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique fingerprint that allows for unambiguous identification of the compound by comparing its fragmentation pattern to known libraries or by interpretation. This method is particularly useful for identifying trace impurities or side-products in the final sample.
Potential GC-MS Parameters
| Parameter | Condition |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) |
| Carrier Gas | Helium |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature of 60°C, ramped to 250°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Functionalization
The functionalization of pyridine (B92270) rings is a central theme in organic synthesis. Future research will likely focus on developing novel catalytic systems to further modify 5-Fluoro-6-hydroxynicotinaldehyde. The presence of multiple C-H bonds on the pyridine ring offers opportunities for late-stage functionalization, a highly sought-after strategy in drug discovery.
Transition metal catalysis, particularly using rhodium (Rh) and iridium (Ir), has shown promise for the C-H functionalization of pyridine derivatives. nih.govacs.org For instance, Rh(III)-catalyzed C–H activation has been successfully used to prepare multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov Adapting such catalytic systems to a substrate like this compound could enable the selective introduction of alkyl, aryl, or other functional groups, thereby creating a library of novel compounds for biological screening.
Another avenue involves the strategic use of the existing fluorine substituent. C-H fluorination followed by nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing pyridines at the position alpha to the nitrogen. acs.orgnih.gov Research into catalysts that can selectively activate other positions on the ring, in the presence of the existing fluorine and hydroxyl groups, will be a significant challenge and a rewarding area of study. The development of photocatalytic and electrocatalytic methods could also offer milder and more selective reaction conditions. mdpi.com
Development of Sustainable and Greener Synthetic Protocols
The chemical industry is increasingly moving towards more sustainable and environmentally friendly manufacturing processes. The synthesis of pyridine bases has traditionally relied on gas-phase reactions of aldehydes and ketones with ammonia (B1221849) over heterogeneous catalysts. google.com While effective, these methods often require high temperatures and can produce significant waste.
Future research will aim to develop greener synthetic routes to this compound and its derivatives. This includes the use of:
Biocatalysis: Employing enzymes or whole-cell systems to perform key synthetic steps under mild, aqueous conditions.
Flow Chemistry: Utilizing continuous flow reactors can improve reaction efficiency, safety, and scalability while minimizing solvent usage and waste. researchgate.net
Green Solvents: Replacing traditional organic solvents with more benign alternatives like water, supercritical CO2, or bio-based solvents.
Catalyst-Free Reactions: Designing synthetic pathways that minimize or eliminate the need for heavy metal catalysts is a key goal of green chemistry. mdpi.com
A significant focus will be on improving the atom economy of the synthesis, ensuring that a maximal number of atoms from the reactants are incorporated into the final product. Research into large-pore zeolites as catalysts for pyridine base synthesis has shown potential for high yields over extended periods, representing a more sustainable catalytic option. google.com
Integration into Automated Synthesis Platforms
The complexity of multi-step organic synthesis has driven the development of automated platforms that can accelerate the discovery and optimization of new molecules. nih.govmedium.com These platforms combine robotics for liquid and solid handling with sophisticated software for reaction planning and execution. nih.govbohrium.com
Integrating the synthesis of this compound and its derivatives into such automated systems presents a significant opportunity. High-throughput experimentation (HTE) could be used to rapidly screen a wide range of catalysts, reaction conditions, and substrates to optimize functionalization reactions. researchgate.net
Key aspects of this integration include:
Modular Hardware: Using computer-controlled modules for reaction, purification, and analysis. nih.gov
Data-Driven Optimization: Employing machine learning algorithms to analyze experimental data and predict optimal reaction conditions, thereby reducing the number of experiments needed. researchgate.net
Chemical Programming: Developing a standardized chemical programming language to translate literature-based synthetic protocols into executable instructions for the robotic platform. bohrium.com
The successful integration into these platforms would not only accelerate research but also improve the reproducibility and reliability of the synthetic procedures. medium.com
Advanced Applications in Chemical Biology Probe Development
Fluorinated heterocycles are of immense interest in chemical biology and medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can significantly influence a molecule's biological activity, metabolic stability, and binding affinity. nih.govnih.gov
This compound is an attractive scaffold for the development of chemical biology probes. The aldehyde group can be readily modified to attach linkers, affinity tags, or reporter groups. The fluorinated hydroxypyridine core can serve as a recognition element for specific biological targets.
Emerging applications in this area include:
Fluorine-18 (B77423) Labeling for PET Imaging: The synthesis of ¹⁸F-labeled analogues of this compound could produce novel radiotracers for positron emission tomography (PET), enabling the non-invasive imaging of biological processes in vivo.
Fluorescent Probes: The intrinsic properties of the fluorinated pyridine ring could be harnessed to design novel fluorescent probes that report on their local microenvironment, such as pH, ion concentration, or enzymatic activity.
Bioorthogonal Chemistry: The aldehyde functionality can participate in bioorthogonal ligation reactions, allowing for the specific labeling of biomolecules in living systems.
Fragment-Based Drug Discovery: The compound itself can be used as a fragment in screening campaigns to identify new binding partners and starting points for drug development. The fluorine atom serves as a powerful NMR probe in these screens.
Research into fluorinated indazole derivatives has already shown promise in modulating estrogen receptors and other biological targets, highlighting the potential of fluorinated heterocycles in developing new therapeutic agents. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
